molecular formula C25H20O4 B12501468 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione

Katalognummer: B12501468
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: ZPEBNEPTPIVKKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzylidene moiety, which is further connected to an indene-1,3-dione core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and ethoxy groups attached to the benzylidene moiety, along with the indene-1,3-dione core, imparts distinct chemical and biological properties to the compound.

Eigenschaften

Molekularformel

C25H20O4

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C25H20O4/c1-2-28-23-15-18(12-13-22(23)29-16-17-8-4-3-5-9-17)14-21-24(26)19-10-6-7-11-20(19)25(21)27/h3-15H,2,16H2,1H3

InChI-Schlüssel

ZPEBNEPTPIVKKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.